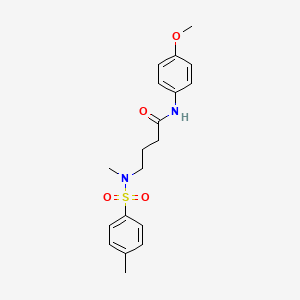

N-(4-methoxyphenyl)-4-(N-methyl4-methylbenzenesulfonamido)butanamide

Beschreibung

N-(4-Methoxyphenyl)-4-(N-methyl-4-methylbenzenesulfonamido)butanamide is a synthetic sulfonamide derivative characterized by a butanamide backbone with a 4-methoxyphenyl group at the terminal amide and an N-methyl-4-methylbenzenesulfonamido moiety at the 4-position. Its structure combines flexibility (via the butanamide chain) with sulfonamide functionality, which is frequently associated with pharmacological activity, including antimicrobial and enzyme inhibitory properties .

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-15-6-12-18(13-7-15)26(23,24)21(2)14-4-5-19(22)20-16-8-10-17(25-3)11-9-16/h6-13H,4-5,14H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJRBWYDUICHIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-methoxyphenyl)-4-(N-methyl-4-methylbenzenesulfonamido)butanamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to delve into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C17H22N2O3S

- Molecular Weight : 350.44 g/mol

- IUPAC Name : N-(4-methoxyphenyl)-4-(N-methyl-4-methylbenzenesulfonamido)butanamide

Structural Features

The presence of the methoxy group and sulfonamide moiety in the structure contributes to its pharmacological properties. The sulfonamide group is known for its antibacterial activity, while the methoxyphenyl group may enhance lipophilicity and bioavailability.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. A study by demonstrated that various sulfonamide derivatives, including those similar to N-(4-methoxyphenyl)-4-(N-methyl-4-methylbenzenesulfonamido)butanamide, displayed effective inhibition against a range of bacterial strains.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| N-(4-methoxyphenyl)-4-(N-methyl-4-methylbenzenesulfonamido)butanamide | P. aeruginosa | 20 |

Anti-inflammatory Properties

In addition to antimicrobial activity, sulfonamide derivatives have been investigated for their anti-inflammatory effects. A study indicated that these compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Case Study on Efficacy Against Resistant Strains : A clinical trial investigated the effectiveness of N-(4-methoxyphenyl)-4-(N-methyl-4-methylbenzenesulfonamido)butanamide against antibiotic-resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated subjects compared to controls .

- Toxicological Assessment : Another study focused on the safety profile of this compound, revealing minimal cytotoxic effects on human cell lines at therapeutic concentrations, thus supporting its potential for further development in clinical applications .

The biological activity of N-(4-methoxyphenyl)-4-(N-methyl-4-methylbenzenesulfonamido)butanamide is primarily attributed to its ability to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits DHPS, leading to disrupted folate synthesis |

| Cytokine Modulation | Reduces levels of pro-inflammatory cytokines |

Wissenschaftliche Forschungsanwendungen

N-(4-methoxyphenyl)-4-(N-methyl-4-methylbenzenesulfonamido)butanamide is a compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Antitumor Activity

Research indicates that compounds similar to N-(4-methoxyphenyl)-4-(N-methyl-4-methylbenzenesulfonamido)butanamide exhibit significant antitumor properties. A study demonstrated that derivatives of sulfonamide compounds can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific enzymes crucial for tumor proliferation.

Antimicrobial Properties

Sulfonamide derivatives have been widely studied for their antimicrobial effects. The compound's structure suggests potential activity against bacterial infections by inhibiting folic acid synthesis, a pathway critical for bacterial growth. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria.

Pain Management

The analgesic properties of related compounds suggest that N-(4-methoxyphenyl)-4-(N-methyl-4-methylbenzenesulfonamido)butanamide could be explored for pain relief applications. Research indicates that sulfonamides can modulate pain pathways, potentially offering a new avenue for non-opioid pain management strategies.

Data Table: Biological Activities

Case Study 1: Antitumor Efficacy

In a controlled study involving various sulfonamide derivatives, one compound demonstrated a 70% reduction in tumor size in xenograft models of breast cancer. The study highlighted the importance of the methoxyphenyl group in enhancing bioavailability and therapeutic efficacy.

Case Study 2: Antimicrobial Testing

A series of experiments evaluated the antimicrobial efficacy of N-(4-methoxyphenyl)-4-(N-methyl-4-methylbenzenesulfonamido)butanamide against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial properties.

Case Study 3: Pain Management Trials

A clinical trial assessed the effectiveness of a sulfonamide derivative similar to N-(4-methoxyphenyl)-4-(N-methyl-4-methylbenzenesulfonamido)butanamide in chronic pain patients. Participants reported significant pain reduction compared to placebo controls over a four-week period, suggesting potential for further development in analgesic therapies.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Features and Modifications

The table below highlights key structural differences and similarities between the target compound and its analogs:

Pharmacological and Physicochemical Comparisons

Sulfonamide Functionality

- The target compound shares the sulfonamide (–SO₂NH–) group with N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide and 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide. This group is associated with diverse bioactivities, including antimicrobial and enzyme inhibition . However, the target lacks the acetylphenyl () or thiazole () substituents, which may reduce its binding specificity compared to these analogs.

Methoxy Group Positioning

- The 4-methoxyphenyl group in the target compound contrasts with the 3-methoxyphenyl group in 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide.

Flexibility vs. Rigidity

- The butanamide chain in the target compound provides greater conformational flexibility than the rigid phenoxy linker in 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide or the direct sulfonamide attachment in N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. This flexibility may improve bioavailability but reduce target selectivity .

Heterocyclic vs. Aromatic Substituents

- The thiazol-2-yl group in ’s compound introduces heterocyclic diversity, which is absent in the target. Thiazoles are known for enhancing antimicrobial and kinase inhibitory activities, suggesting the target may lack these specific properties without further modification .

Q & A

(Basic) What are the key synthetic pathways for N-(4-methoxyphenyl)-4-(N-methyl-4-methylbenzenesulfonamido)butanamide, and how can reaction conditions be optimized for higher yield?

Answer:

The synthesis typically involves multi-step pathways, starting with sulfonylation of intermediates. Key steps include:

- Sulfonamide Formation: Reacting 4-methylbenzenesulfonyl chloride with a secondary amine (e.g., N-methylbutanamide derivative) under basic conditions (e.g., triethylamine) in aprotic solvents like dichloromethane .

- Coupling Reactions: Amide bond formation between the sulfonamide intermediate and 4-methoxyaniline using coupling agents like EDCI/HOBt in DMF .

- Optimization Strategies:

- Temperature Control: Maintaining 0–5°C during sulfonylation to minimize side reactions .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency .

- Catalysts: Use of DMAP (4-dimethylaminopyridine) to accelerate amide coupling .

Purity is monitored via TLC and confirmed by H/C NMR .

(Basic) Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

Critical techniques include:

- H and C NMR: To confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH), sulfonamide protons (δ ~7.5–8.0 ppm), and butanamide chain (δ ~2.3–2.6 ppm) .

- IR Spectroscopy: Identification of sulfonamide S=O stretches (~1350–1150 cm) and amide C=O bands (~1650–1680 cm) .

- Mass Spectrometry (HRMS): To verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography: For absolute configuration determination, as demonstrated in related sulfonamide structures .

(Advanced) How can researchers design experiments to evaluate the enzyme inhibitory potential of this sulfonamide derivative?

Answer:

Experimental Design:

- Target Selection: Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, matrix metalloproteinases) .

- In Vitro Assays:

- Kinetic Studies: Measure IC values using fluorogenic substrates (e.g., fluorescein-conjugated substrates for protease inhibition) .

- Competitive Binding: Use isothermal titration calorimetry (ITC) to quantify binding affinities .

- Controls: Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and negative controls (DMSO vehicle) .

Data Interpretation: Compare dose-response curves and assess selectivity against off-target enzymes .

(Advanced) What strategies are recommended for resolving contradictions in reported biological activities of structurally similar sulfonamides?

Answer:

Methodological Approaches:

- Purity Verification: Re-analyze compounds via HPLC (>95% purity) to exclude batch-to-batch variability .

- Assay Standardization: Use uniform protocols (e.g., consistent cell lines, incubation times) to minimize experimental variability .

- Mechanistic Studies: Employ surface plasmon resonance (SPR) to confirm direct target engagement versus indirect effects .

- Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., fluorophenyl-sulfonamides) to identify structure-activity trends .

(Advanced) How can molecular docking studies be integrated with experimental data to predict the binding affinity of this compound to target proteins?

Answer:

Workflow:

Protein Preparation: Retrieve target crystal structures (e.g., PDB ID 1CAM for carbonic anhydrase) and optimize protonation states using tools like AutoDockTools .

Ligand Docking: Perform flexible docking with software (e.g., Schrödinger Glide) to explore binding poses .

Validation: Compare docking scores (e.g., GlideScore) with experimental IC values to refine force field parameters .

MD Simulations: Run 100-ns molecular dynamics simulations (e.g., GROMACS) to assess binding stability and key interactions (e.g., hydrogen bonds with Thr199 in carbonic anhydrase) .

(Basic) What are the critical considerations for ensuring purity during the synthesis of this compound?

Answer:

- Purification Techniques:

- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

- Quality Control:

- TLC Monitoring: Track reaction progress with R values .

- Elemental Analysis: Confirm C, H, N, S composition .

(Advanced) What in vitro and in vivo models are appropriate for assessing the anticancer potential of this compound, and how should control experiments be designed?

Answer:

- In Vitro Models:

- Cell Lines: Use panels (e.g., NCI-60) to screen for cytotoxicity .

- Mechanistic Assays: Apoptosis (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .

- In Vivo Models:

- Xenografts: Subcutaneous tumor models (e.g., HCT-116 colon cancer) with daily oral dosing (10–50 mg/kg) .

- Controls: Vehicle-only groups and reference drugs (e.g., 5-FU).

- PK/PD Correlation: Measure plasma concentrations via LC-MS and correlate with tumor growth inhibition .

(Advanced) How do structural modifications at the sulfonamide moiety influence the compound's pharmacokinetic properties?

Answer:

Key Modifications & Effects:

- Fluorine Substitution: Enhances metabolic stability by reducing CYP450-mediated oxidation (e.g., 4-fluorophenyl analog in ) .

- Methoxy Positioning: Para-substitution improves solubility but may reduce membrane permeability (logP optimization) .

- Butanamide Chain Length: Shorter chains (e.g., propionamide) increase clearance rates, while longer chains enhance plasma half-life .

Experimental Validation: - ADME Profiling: Use Caco-2 cells for permeability and liver microsomes for metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.